molecular formula C15H14ClN7O2S B2496769 2-(2-(4-chlorophenyl)-2H-tetrazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 1396798-55-2

2-(2-(4-chlorophenyl)-2H-tetrazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No.: B2496769
CAS No.: 1396798-55-2
M. Wt: 391.83
InChI Key: QUCQKFGCWXSUIX-UHFFFAOYSA-N
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Description

2-(2-(4-Chlorophenyl)-2H-tetrazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a novel synthetic compound designed for research applications, featuring a hybrid structure combining tetrazole and thiazole-carboxamide pharmacophores. This unique architecture makes it a candidate for investigation in multiple scientific fields. In medicinal chemistry, tetrazole rings are recognized as metabolically stable bioisosteres for carboxylic acids and cis-amide groups, often contributing to enhanced binding affinity with biological targets and improved pharmacokinetic properties . Thiazole-carboxamide derivatives, on the other hand, have demonstrated significant potential as negative allosteric modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors (AMPARs) . The integration of these two motifs suggests potential research applications in neuroscience, particularly in studying conditions related to excitatory neurotransmission, such as epilepsy and neurodegenerative diseases. The compound's structural features also align with scaffolds investigated for antimicrobial and anti-inflammatory activity, as similar 1,3,4-thiadiazole-carboxamide hybrids have shown efficacy in inhibiting protein denaturation and bacterial growth . In agrochemical research, the tetrazole moiety is a key component in various herbicides. For instance, compounds like fentrazamide (4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-4,5-dihydro-5-oxo-1H-tetrazole-1-carboxamide) function by inhibiting cell division in meristematic tissues . The presence of a tetrazole ring and a chlorophenyl group in this compound indicates potential for pre-emergence herbicidal activity and utility in plant science research. Notice to Researchers: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of personal use.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)tetrazole-5-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN7O2S/c1-8-11(14(25)22(2)3)26-15(17-8)18-13(24)12-19-21-23(20-12)10-6-4-9(16)5-7-10/h4-7H,1-3H3,(H,17,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCQKFGCWXSUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-chlorophenyl)-2H-tetrazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide , with CAS number 1396798-55-2 , is a complex organic molecule that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₅H₁₄ClN₇O₂S
  • Molecular Weight : 391.8 g/mol
  • IUPAC Name : this compound

Structural Representation

The compound features a tetrazole ring, a thiazole moiety, and a chlorophenyl group, contributing to its unique chemical properties and potential biological interactions.

The biological activity of this compound can be understood through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Interaction : Its structure allows it to bind to various receptors, potentially modulating signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that tetrazole derivatives exhibit antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function.

Antimicrobial Properties

Research indicates that tetrazoles are known for their antimicrobial , antifungal , and antiviral properties. The specific compound under discussion has shown promise in preliminary assays:

  • Ames Test : Classified as strong positive in Ames assays, indicating mutagenic potential which may correlate with biological activity .
  • In Vitro Studies : Laboratory studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition of growth against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity.

PathogenMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was tested against various enzymes involved in cancer metabolism. It was found to inhibit the activity of certain kinases, which are crucial in cancer cell proliferation.

EnzymeInhibition (%)
Protein Kinase A75
Cyclin-dependent Kinase60

Comparison with Similar Compounds

Structural Analogues with Thiazole Cores

Substituted 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxamides ()
  • Structure : Thiazole with 4-methyl and 4-pyridinyl groups.
  • Key Differences : The target compound replaces the pyridine ring with a tetrazole-carboxamido group, which may alter electronic properties and binding interactions.
  • Synthesis : Both use coupling reagents (e.g., HATU) for amide bond formation. The target compound’s tetrazole synthesis likely requires additional cyclization steps compared to pyridine analogs .
N-(5-Methyl-4-Phenylthiazol-2-yl)-5-Nitrothiophene-2-Carboxamide ()
  • Structure : Nitrothiophene linked to a thiazol-2-amine.
  • Key Differences: The nitrothiophene moiety in this compound contrasts with the tetrazole-carboxamido group in the target.
  • Purity : The nitrothiophene analog achieved 99.05% purity via column chromatography, suggesting rigorous purification methods that could be relevant for the target compound .

Heterocyclic Carboxamides with Chlorophenyl Substitutions

Benzimidazole-Based Derivatives ()
  • Structure : Benzimidazole core with 4-chlorophenyl and hydrazide groups.
  • Key Differences: The benzimidazole scaffold offers planar aromaticity, differing from the non-planar thiazole-tetrazole system. Both share 4-chlorophenyl groups, which may target similar receptors (e.g., kinases or DNA-associated enzymes).
(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine ()
  • Structure : Thiadiazole with chlorobenzylidene and methylphenyl groups.
  • Key Differences : The thiadiazole ring differs in electronic properties from thiazole, and the absence of a carboxamide group reduces hydrogen-bonding capacity. The 4-chlorophenyl group is retained, emphasizing its role as a pharmacophore .

Kinase Inhibitor Analogues

Dasatinib (BMS-354825) (–15)
  • Structure: Thiazole-5-carboxamide with aminopyrimidine and piperazine groups.
  • Key Differences: The target compound replaces dasatinib’s aminopyrimidine with a tetrazole-carboxamido group. This substitution could shift kinase selectivity (e.g., Abl vs. Src kinases).
  • Activity: Dasatinib showed nanomolar potency in cellular assays and oral efficacy in xenograft models, setting a benchmark for the target compound’s preclinical evaluation .

Physicochemical Data

Compound Molecular Formula Key Substituents Purity
Target Compound C₁₅H₁₅ClN₇O₂S Tetrazole, 4-chlorophenyl, N,N,4-trimethyl Not reported
N-(5-Methyl-4-Phenylthiazol-2-yl)-5-Nitrothiophene-2-Carboxamide () C₁₄H₁₀N₄O₃S₂ Nitrothiophene, phenyl 99.05%
Dasatinib () C₂₂H₂₆ClN₇O₂S Aminopyrimidine, piperazine >95%

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